Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe) in an inert atmosphere. The reaction is usually carried out in a solvent such as acetonitrile or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- undergoes various types of reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound is known for its role in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as acetonitrile, toluene, or ethanol.
Ligands: Additional ligands may be used to stabilize the palladium complex.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. In cross-coupling reactions, the products are typically biaryl compounds .
Scientific Research Applications
Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: The compound is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism by which Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- exerts its catalytic effects involves the coordination of the palladium center with the substrates. This coordination facilitates the activation of the substrates, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium, dichloro[1,1’-bis(diphenylphosphino)ferrocene]
Uniqueness
Compared to similar compounds, Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- is unique due to its specific ligand environment, which provides enhanced stability and reactivity in catalytic applications. This makes it particularly effective in cross-coupling reactions .
Properties
Molecular Formula |
C26H26Cl2P2Pd+2 |
---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
dichloropalladium;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2 |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Origin of Product |
United States |
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